molecular formula C14H14B2O4 B12830963 (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid

(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid

Cat. No.: B12830963
M. Wt: 267.9 g/mol
InChI Key: PKYHHJFJJKWAPA-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid is an organic compound with the molecular formula C14H14B2O4. This compound is characterized by the presence of two boronic acid groups attached to a central ethene-1,2-diyl bis(phenylene) structure. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid typically involves the reaction of 1,2-dibromoethene with phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid involves the interaction of its boronic acid groups with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid groups form a complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid groups can interact with enzymes, inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-(Ethene-1,2-diylbis(4,1-phenylene))diboronic acid is unique due to its central ethene-1,2-diyl bis(phenylene) structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula

C14H14B2O4

Molecular Weight

267.9 g/mol

IUPAC Name

[4-[(E)-2-(4-boronophenyl)ethenyl]phenyl]boronic acid

InChI

InChI=1S/C14H14B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10,17-20H/b2-1+

InChI Key

PKYHHJFJJKWAPA-OWOJBTEDSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)B(O)O)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)B(O)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.